(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid
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Overview
Description
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is a siderophore produced by the marine bacterium Alteromonas luteoviolacea. Siderophores are molecules that bind and transport iron in microorganisms. This compound is known for its high affinity for ferric ions (Fe(III)), making it an essential compound for iron acquisition in iron-deficient marine environments .
Preparation Methods
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is typically isolated from cultures of Alteromonas luteoviolacea. The bacterium is grown in oligotrophic and coastal waters, where it produces alterobactin B as part of its natural metabolic processes the isolation process involves culturing the bacterium under controlled conditions and extracting the siderophore using various chromatographic techniques .
Chemical Reactions Analysis
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid undergoes several types of chemical reactions, primarily involving its iron-binding capabilities. The compound can chelate ferric ions (Fe(III)) through its catecholate groups, forming stable complexes. This chelation process is crucial for the siderophore’s function in iron acquisition . Common reagents used in these reactions include ferric chloride (FeCl3) and other iron salts. The major product formed from these reactions is the iron-bound alterobactin B complex .
Scientific Research Applications
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study iron chelation and transport mechanisms. In biology, alterobactin B is studied for its role in microbial iron acquisition and its impact on marine ecosystems . In medicine, siderophores like alterobactin B are being explored for their potential use in developing novel antibiotics and iron chelation therapies . Additionally, alterobactin B’s unique iron-binding properties make it a valuable tool for studying iron metabolism in various organisms .
Mechanism of Action
The primary mechanism of action of alterobactin B involves its ability to bind and transport ferric ions (Fe(III)). The siderophore chelates iron through its catecholate groups, forming a stable complex that can be transported into microbial cells. Once inside the cell, the iron is released from the siderophore through reduction or other biochemical processes, making it available for various metabolic functions . This iron acquisition mechanism is crucial for the survival of marine bacteria in iron-deficient environments .
Comparison with Similar Compounds
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid is similar to other siderophores produced by marine bacteria, such as petrobactin and desferrioxamine . alterobactin B is unique in its high affinity for ferric ions and its specific production by Alteromonas luteoviolacea . Other similar compounds include alterobactin A, which is also produced by the same bacterium and shares similar iron-binding properties . The uniqueness of alterobactin B lies in its specific structure and its role in the iron acquisition strategies of marine microorganisms .
Properties
CAS No. |
153888-53-0 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
0 |
Synonyms |
alterobactin B |
Origin of Product |
United States |
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